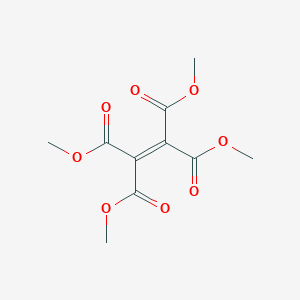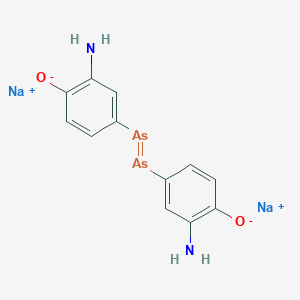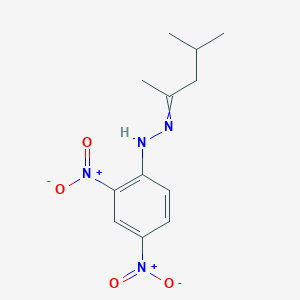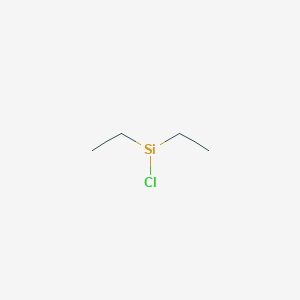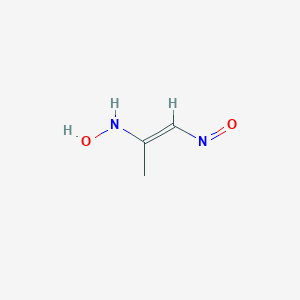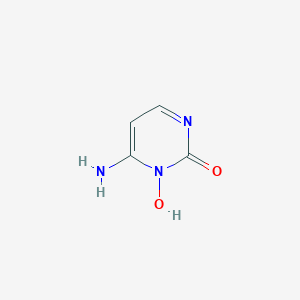
6-Amino-1-hydroxypyrimidin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-hydroxypyrimidin-2(1h)-one, commonly known as AHP, is a chemical compound that has been extensively researched for its potential applications in various fields such as medicine, agriculture, and material science. AHP is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. In
Scientific Research Applications
AHP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AHP has been shown to have antiviral, antibacterial, and antitumor properties. AHP has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, AHP has been shown to have herbicidal and insecticidal properties. In material science, AHP has been studied for its potential use in the synthesis of novel materials.
Mechanism Of Action
The mechanism of action of AHP is not fully understood. However, it is believed that AHP acts by inhibiting the activity of enzymes that are essential for the growth and survival of cells. AHP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA.
Biochemical And Physiological Effects
AHP has been shown to have several biochemical and physiological effects. In vitro studies have shown that AHP inhibits the growth of various cancer cell lines. AHP has also been shown to inhibit the replication of HIV-1 and other viruses. In vivo studies have shown that AHP has antitumor activity in animal models. AHP has also been shown to have herbicidal and insecticidal properties.
Advantages And Limitations For Lab Experiments
One advantage of using AHP in lab experiments is that it is a relatively simple compound to synthesize. AHP is also stable under normal laboratory conditions. However, one limitation of using AHP in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for research on AHP. One direction is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific inhibitors of its activity. Additionally, research could be focused on the synthesis of novel derivatives of AHP with improved properties.
Synthesis Methods
The synthesis of AHP can be achieved through several methods, including the reaction of uracil with hydroxylamine hydrochloride, the reaction of uracil with nitrous acid, and the reaction of uracil with sodium nitrite and hydroxylamine hydrochloride. However, the most commonly used method is the reaction of uracil with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This method yields AHP in high purity and yield.
properties
CAS RN |
1806-61-7 |
|---|---|
Product Name |
6-Amino-1-hydroxypyrimidin-2(1h)-one |
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.1 g/mol |
IUPAC Name |
6-amino-1-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-6-4(8)7(3)9/h1-2,9H,5H2 |
InChI Key |
YSQOZBXFSNQQJT-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=O)N=C1)O)N |
Canonical SMILES |
C1=C(N(C(=O)N=C1)O)N |
Other CAS RN |
1806-61-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




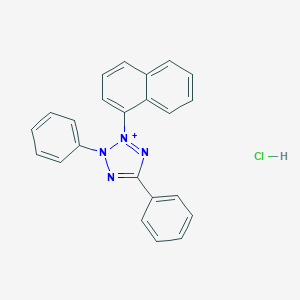
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
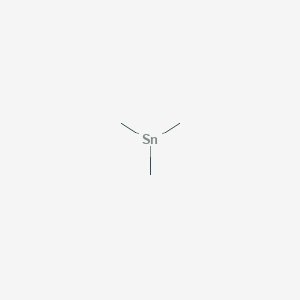
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
